3-(2,4-Dinitrophenoxy)-1,2-propanediol
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Overview
Description
3-(2,4-Dinitrophenoxy)-1,2-propanediol is an organic compound characterized by the presence of a dinitrophenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dinitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dinitrophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitrophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,4-dinitrophenoxy)-1,2-propanedial or 3-(2,4-dinitrophenoxy)-1,2-propanedioic acid.
Reduction: Formation of 3-(2,4-diaminophenoxy)-1,2-propanediol.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
3-(2,4-Dinitrophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of plasticizers, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitrophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar structure but with an ethanol backbone instead of propanediol.
2,4-Dinitrophenetole: Contains an ether linkage instead of the hydroxyl groups present in 3-(2,4-Dinitrophenoxy)-1,2-propanediol.
Dinitroanisole: Another dinitrophenyl ether with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its propanediol backbone provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
40742-19-6 |
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Molecular Formula |
C9H10N2O7 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10N2O7/c12-4-7(13)5-18-9-2-1-6(10(14)15)3-8(9)11(16)17/h1-3,7,12-13H,4-5H2 |
InChI Key |
FXCCOPLXPREAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(CO)O |
Origin of Product |
United States |
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